molecular formula C14H12N2OS B2918173 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1019152-01-2

7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2918173
CAS RN: 1019152-01-2
M. Wt: 256.32
InChI Key: ILUIAQWYPARUCB-UHFFFAOYSA-N
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Description

The compound “7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a type of thieno[3,2-d]pyrimidin-4-amine . These compounds have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-amines have been synthesized via structural modifications of tazemetostat . Another synthetic approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-amines, including “this compound”, is crucial for their activity. The structure–activity relationship (SAR) of these compounds has been studied in three mycobacterial strains .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidin-4-amines include cyclization reactions and structural modifications . The specific reactions for “this compound” are not detailed in the retrieved papers.

Scientific Research Applications

Antiproliferative Activities

A study on new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, including compounds similar in structure to 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, reported a facile synthesis and evaluation of their antiproliferative activity. These compounds were tested for their effectiveness against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines, showing that their antiproliferative effect was dependent on structure, concentration, and time. Some derivatives induced apoptotic cell death, indicating potential for cancer therapy research (Atapour-Mashhad et al., 2017).

Antimicrobial and Anti-inflammatory Properties

Thienopyrimidine derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory activities. The structural modification of the thieno[2,3-d]pyrimidine ring has been shown to enhance these biological properties, leading to the development of compounds with significant activity against various microbial strains and inflammation (Tolba et al., 2018).

Vascular-Targeting and Anti-angiogenic Activities

Research into 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones has revealed their potential as anticancer drugs through vascular-disrupting and anti-angiogenic activities. By studying their cytotoxicity against various cancer cells and assessing their impact on tubulin polymerization and microtubule dynamics, certain derivatives have been identified as promising candidates for anticancer drug development (Gold et al., 2020).

Antimycobacterial Activity

Compounds based on the thieno[2,3-d]pyrimidine scaffold have also been synthesized and tested for their antimycobacterial activity. Notably, some derivatives exhibited potent activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents for tuberculosis (Malothu et al., 2018).

Anticancer Activity

Further studies on pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives have shown significant in vitro anticancer activity against breast adenocarcinoma (MCF-7) and colon carcinoma (HCT 116) cell lines. These findings suggest the utility of these compounds in the development of new anticancer therapies (Elansary et al., 2012).

Mechanism of Action

Thieno[3,2-d]pyrimidin-4-amines inhibit Cytochrome bd oxidase (Cyt-bd), a key enzyme in the energy metabolism of Mycobacterium tuberculosis . The specific mechanism of action for “7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is not detailed in the retrieved papers.

Future Directions

The future directions for research on “7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” and related compounds could involve further exploration of their potential as antitubercular agents , as well as continued investigation into their synthesis and structure-activity relationships .

properties

IUPAC Name

7-(2,5-dimethylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-8-3-4-9(2)10(5-8)11-6-18-13-12(11)15-7-16-14(13)17/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUIAQWYPARUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC3=C2N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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